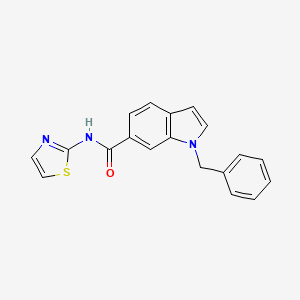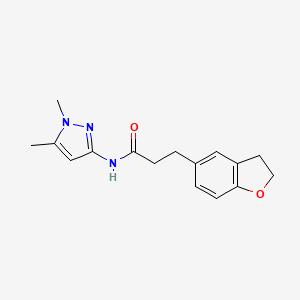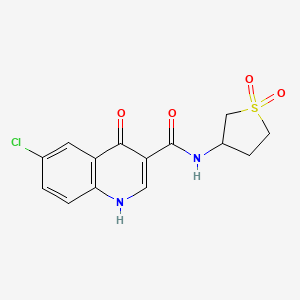
1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide is a complex organic compound that features an indole core substituted with a benzyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled to the indole core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Amidation Reaction: The final step involves the amidation of the carboxylic acid group on the indole core with the thiazole derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and indole core are known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-(5-benzyl-1,3-thiazol-2-yl)triazole-4-carboxamide
- 1-benzyl-3-(tert-butyl)-N-[4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Uniqueness
1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both the indole and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H15N3OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-benzyl-N-(1,3-thiazol-2-yl)indole-6-carboxamide |
InChI |
InChI=1S/C19H15N3OS/c23-18(21-19-20-9-11-24-19)16-7-6-15-8-10-22(17(15)12-16)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,20,21,23) |
InChI Key |
XJOSNJDJFKLOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl(5-hydroxy-4-{[4-(phenylcarbonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B10991693.png)
![Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10991698.png)

![N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10991728.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10991736.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10991742.png)
![N-(1,3-benzodioxol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991747.png)

![3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10991757.png)
![N-(2-phenylethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10991765.png)
![4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991767.png)
![ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10991768.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10991777.png)

